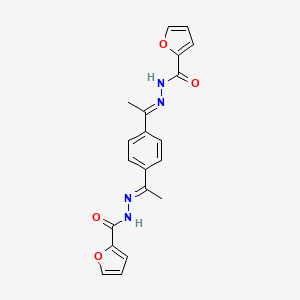
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, also known as FMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects. It has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, one limitation of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is its relatively low potency compared to other anticancer compounds.
Direcciones Futuras
There are several areas of future research for N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area is the development of more potent derivatives of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide for use in cancer treatment. Another area is the investigation of the potential applications of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in agriculture, particularly as a pesticide. Additionally, research could focus on the development of new methods for synthesizing N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide that are more efficient and environmentally friendly.
Conclusion:
Overall, N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a promising compound with potential applications in various fields. Its anticancer and antimicrobial properties, as well as its anti-inflammatory effects, make it a promising candidate for further research and development. However, more research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide and to develop more potent derivatives for use in medicine and other fields.
Métodos De Síntesis
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be synthesized through a multistep reaction starting with the reaction of 2-furylmethylamine with ethyl acetoacetate to form the corresponding pyrazole. The pyrazole is then reacted with nitric acid and sulfuric acid to produce the nitro compound. The final step involves the reaction of the nitro compound with methylamine to form N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-13-9(8(6-12-13)14(16)17)10(15)11-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNODSOQSDNJSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
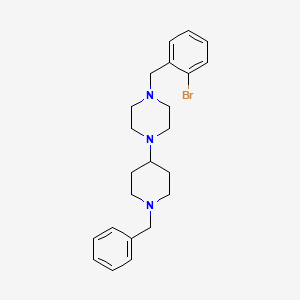

![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)
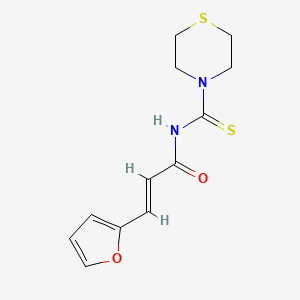

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
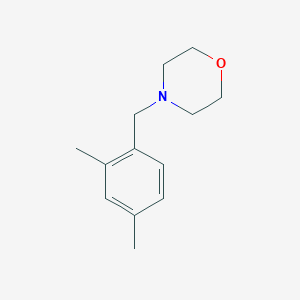
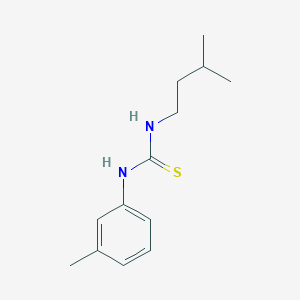
![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)
